Cloprostenol sodium
Overview
Description
Cloprostenol Sodium is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent, which means that it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Synthesis Analysis
The synthesis of Cloprostenol Sodium involves a unified process from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . This process involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .
Molecular Structure Analysis
The molecular formula of Cloprostenol Sodium is C22H28ClNaO6 . The average molecular weight is 446.897 Da . The structure of Cloprostenol Sodium includes an aromatic ring attached to a cyclopentane ring via an oxygen bridge .
Chemical Reactions Analysis
Cloprostenol Sodium is a synthetic prostaglandin analogue . It has the ability to elicit luteolysis and uterine contraction . It is also used for synchronizations of rates and some other treatments .
Physical And Chemical Properties Analysis
Cloprostenol Sodium has a molecular weight of 446.897 Da . It has a melting point of 68-70ºC . It is soluble in water and forms non-covalent inclusion complexes with a variety of guest molecules .
Scientific Research Applications
NMR Studies of Inclusion Complex with β-cyclodextrin
Research by Whang et al. (2008) investigated the inclusion complex of Cloprostenol sodium salt with β-cyclodextrin (β-CD) in aqueous solutions using NMR and 3D molecular dynamics simulations. They found that β-CD forms a 1:1 inclusion complex with Cloprostenol, with aromatic and/or aliphatic side chains of Cloprostenol included in the β-CD. This study suggests potential applications in drug delivery systems through the formation of inclusion complexes between CDs and drugs like Cloprostenol sodium Whang, Vendeix, Gracz, Gadsby, & Tonelli, 2008.
Temporal Analysis in Endometrial Tissue
De Moraes et al. (2015) explored the modifications induced by Cloprostenol sodium in the prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 mRNA expression during the puerperium of multiparous Nelore cows. Their findings open new avenues for studying hormonal protocols associated with Cloprostenol sodium, potentially improving postpartum uterine involution processes de Moraes, Maia, de Lima, Dias, Raposo-Ferreira, Sudano, Júnior, & Oba, 2015.
Effect on Human Ovarian Cancer Cell Lines
A study by Tian-hu (2009) focused on the cellular effects of Cloprostenol sodium on the growth of SKOV3 cell lines of human ovarian cancer in vitro. The research indicated that Cloprostenol sodium significantly inhibits the proliferation of SKOV3 cells and induces cell apoptosis, suggesting a potential application in cancer treatment Tian-hu, 2009.
Luteal Changes in Cattle
Research by Trevisol et al. (2015) characterized the physiological and morphological changes related to partial luteolysis in bovine corpus luteum after treatment with sub-doses of Cloprostenol sodium. This study contributes to understanding the partial luteolysis phenomenon induced by Cloprostenol sodium, which could have implications for reproductive management in cattle Trevisol, Ferreira, Ackermann, Destro, Marques Filho, Carmagos, Biehl, Amaral, Pantoja, Sartori, & Ferreira, 2015.
Safety And Hazards
properties
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-KXXGZHCCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40665-92-7 (Parent) | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046500 | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloprostenol sodium | |
CAS RN |
55028-72-3, 62561-03-9 | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPROSTENOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOPROSTENOL SODIUM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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